Bicyclo[5.1.0]octan-4-amine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
bicyclo[5.1.0]octan-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-8-3-1-6-5-7(6)2-4-8;/h6-8H,1-5,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTXEQUUACZUEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2CCC1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Catalytic Asymmetric Synthesis:this is Often the Most Efficient Method, Employing a Chiral Catalyst to Create the Desired Stereocenter.
Asymmetric Cyclopropanation: Chiral catalysts, often based on transition metals like rhodium, copper, or ruthenium complexed with chiral ligands, can catalyze the reaction between a diazo compound and a cycloheptene (B1346976) derivative to form the bicyclo[5.1.0]octane core enantioselectively.
Asymmetric Amination: If a bicyclo[5.1.0]octan-4-one precursor is available, it could be subjected to catalytic asymmetric reductive amination. This involves the condensation of the ketone with an amine source, followed by reduction of the resulting imine with a chiral catalyst system, such as a chiral borane (B79455) or a transition metal catalyst with a chiral phosphine (B1218219) ligand.
Catalytic Asymmetric Aminolysis: An alternative strategy involves the asymmetric ring-opening of a meso-epoxide. A related example is the catalytic asymmetric aminolysis of 3,5,8-trioxabicyclo[5.1.0]octane, which, while a different scaffold, demonstrates the principle of using a chiral catalyst to open a bicyclic epoxide with an amine nucleophile to generate an optically pure amino alcohol derivative. nih.gov This strategy could potentially be adapted to a carbocyclic bicyclo[5.1.0]octane epoxide.
Substrate Controlled Synthesis from the Chiral Pool:this Strategy Utilizes Readily Available, Enantiomerically Pure Starting Materials from Nature, Such As Amino Acids or Carbohydrates. a Synthesis Could Be Envisioned Starting from a Chiral Precursor That Already Contains One or More of the Required Stereocenters, Which then Directs the Stereochemistry of Subsequent Reaction Steps to Form the Bicyclo 5.1.0 Octane Framework and Install the Amine Group.
Strain-Release Reactivity and Ring-Opening Pathways
The fusion of a three-membered cyclopropane (B1198618) ring with a larger seven-membered ring results in substantial inherent strain energy, estimated to be approximately 27.5 kcal/mol for the cyclopropane moiety. smolecule.com This stored energy makes the bicyclo[5.1.0]octane framework susceptible to reactions that lead to the cleavage of the strained carbon-carbon bonds, providing a thermodynamic driving force for ring-opening pathways. smolecule.com
These ring-opening reactions can be initiated by thermal, photochemical, or catalytic means. A common and well-studied pathway is the solvolytic ring expansion of bicyclo[n.1.0]alkanes, which is particularly effective when a suitable leaving group is present on the cyclopropane ring. tue.nl For instance, the solvolysis of 8,8-dibromobicyclo[5.1.0]octane with silver perchlorate (B79767) in t-butanol proceeds via ring-opening to afford trans-t-butyl ethers as the exclusive products. tue.nl
Mechanistic studies have shown that these ring-opening reactions often proceed in a stereospecific, disrotatory manner, a pathway predicted by the Woodward-Hoffmann rules for a two-electron system like a cyclopropyl (B3062369) cation. tue.nl The process is believed to be concerted, with the departure of the leaving group occurring simultaneously with the ring opening, rather than as separate, sequential steps. tue.nl This concerted mechanism dictates the stereochemistry of the resulting larger ring system. tue.nl Acid-catalyzed conditions can also facilitate the ring-opening of the cyclopropane moiety through mechanisms involving protonation and subsequent carbocation rearrangement. smolecule.com
| Substrate | Conditions | Primary Product Type | Key Mechanistic Feature | Reference |
|---|---|---|---|---|
| 8,8-dibromobicyclo[5.1.0]octane | Silver perchlorate in t-butanol | trans-allylic t-butyl ether | Concerted, disrotatory ring-opening | tue.nl |
| Generic Bicyclo[5.1.0]octane | Acid-catalyzed | Rearranged carbocation-derived products | Protonation-induced carbocation formation | smolecule.com |
| cis-bicyclo[n.1.0]alkanes | Solvolysis with leaving group | cis or trans cyclic olefins | Stereochemistry dependent on leaving group orientation | tue.nl |
Radical-Mediated Rearrangements and Transformations (e.g., bicyclo[5.1.0]octa-2,4-dienyl radical)
The bicyclo[5.1.0]octane framework can undergo significant rearrangements under radical conditions. A key example is the transformation of the bicyclo[5.1.0]octa-2,4-dienyl radical. rsc.orglookchem.com Electron spin resonance (ESR) spectroscopy has been utilized to observe the formation and subsequent rearrangement of this radical intermediate. rsc.orglookchem.com
At ambient and higher temperatures, the bicyclo[5.1.0]octadienyl radical is unstable and undergoes a cascade of rearrangements. rsc.orglookchem.com The initial step involves the cleavage of the cyclopropane ring to form the cycloheptatrienylmethyl radical. rsc.orglookchem.com This species can then rearrange further to the norcaradienylmethyl radical and subsequently to the vinylcyclohexadienyl radical, which can ultimately lead to products such as styrene. rsc.orglookchem.com The rate of this initial ring-opening increases with the degree of unsaturation and strain in related polycyclic systems. rsc.org Interestingly, ESR parameters suggest that electron delocalization from the radical center into the three-membered ring of the initial bicyclo[5.1.0]octadienyl radical is not significant. rsc.orglookchem.com
| Step | Initial Radical Species | Rearranged Radical Species | Reference |
|---|---|---|---|
| 1 | Bicyclo[5.1.0]octa-2,4-dienyl radical | Cycloheptatrienylmethyl radical | rsc.orglookchem.com |
| 2 | Cycloheptatrienylmethyl radical | Norcaradienylmethyl radical | rsc.orglookchem.com |
| 3 | Norcaradienylmethyl radical | Vinylcyclohexadienyl radical | rsc.orglookchem.com |
Electrophilic and Nucleophilic Additions to the Bicyclo[5.1.0]octane Scaffold
The unique electronic and structural properties of the bicyclo[5.1.0]octane system make it reactive towards both electrophiles and nucleophiles. The strained cyclopropane ring can act as a site of reactivity, as can any unsaturated moieties within the larger ring.
Electrophilic Additions: Electrophiles can initiate transannular cyclization reactions in related cyclooctadiene systems to form the bicyclo[5.1.0]octane skeleton. thieme-connect.de For example, the reaction of 1,4-cyclooctadiene (B86759) with an electrophile can lead to the formation of a bicyclo[5.1.0]octane product where the initiating electrophile and the terminating nucleophile are located in a trans configuration. thieme-connect.de In derivatives containing double bonds, such as 8-methylenebicyclo[5.1.0]octane, electrophilic additions can occur across the π-system. smolecule.com
Nucleophilic Additions: The bicyclo[5.1.0]octane scaffold is susceptible to nucleophilic attack, a reactivity enhanced by the inherent ring strain. smolecule.comnih.gov This reactivity is evident in the synthesis of derivatives such as 8,8-difluoro-1-(morpholin-4-yl)bicyclo[5.1.0]octane, which is formed from the reaction of 1-(morpholin-4-yl)cycloheptene with a difluorocarbene source. acs.org The addition of the nucleophilic enamine to the carbene precursor yields the bicyclo[5.1.0]octane adduct. acs.org In more complex strained bicyclic systems containing lactams, the increased reactivity due to bond angle distortion allows for nucleophilic additions even with weak nucleophiles like sodium borohydride, leading to stable hemiaminals. nih.gov
Functional Group Transformations at the Amine Moiety (e.g., N-dealkylation, derivatization)
The amine group in Bicyclo[5.1.0]octan-4-amine is a versatile functional handle that can undergo a wide range of standard chemical transformations. While specific literature on the derivatization of this exact compound is limited, the reactivity of the amine moiety can be predicted based on well-established organic chemistry principles.
N-Dealkylation: For tertiary amine derivatives of the bicyclo[5.1.0]octane scaffold, N-dealkylation is a key transformation. nih.govresearchgate.net Classic methods such as the von Braun reaction, which employs cyanogen (B1215507) bromide (BrCN), can be used. nih.govresearchgate.net This reaction proceeds through a quaternary cyanoammonium intermediate, which fragments to a cyanamide (B42294) and an alkyl bromide; subsequent hydrolysis or reduction of the cyanamide yields the secondary amine. researchgate.net Another common approach involves the use of chloroformate reagents. nih.gov Reaction of a tertiary amine with a chloroformate produces a carbamate, which can then be cleaved to provide the secondary amine. nih.gov Oxidative methods, often mimicking metabolic pathways catalyzed by cytochrome P450 enzymes, represent another route for N-dealkylation. nih.govresearchgate.net
Derivatization: The primary amine of Bicyclo[5.1.0]octan-4-amine hydrochloride can be readily derivatized to form a variety of functional groups. Standard reactions include acylation to form amides, reaction with sulfonyl chlorides to produce sulfonamides, and reaction with isocyanates to yield ureas. The basicity of the amine allows for the formation of stable salts with various acids, such as hydrochlorides or hydrobromides. acs.org For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), the amine can be derivatized with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase its volatility. nih.gov
| Transformation | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| N-Dealkylation (von Braun) | 1. Cyanogen bromide (BrCN) 2. Acid/base hydrolysis or reduction | Secondary Amine | nih.govresearchgate.net |
| N-Dealkylation | 1. Chloroformate (e.g., ACE-Cl) 2. Hydrolysis | Secondary Amine | nih.gov |
| Acylation | Acyl chloride or anhydride | Amide | General Knowledge |
| Sulfonylation | Sulfonyl chloride | Sulfonamide | General Knowledge |
| Silylation (for analysis) | BSTFA | Silyl amine | nih.gov |
| Salt Formation | HCl, HBr, H₂SO₄ | Ammonium Salt | acs.org |
Advanced Spectroscopic and Computational Elucidation of Bicyclo 5.1.0 Octan 4 Amine Hydrochloride
Conformational Analysis and Ring Dynamics of the Bicyclo[5.1.0]octane Framework
The bicyclo[5.1.0]octane framework, characterized by the fusion of a cyclopropane (B1198618) and a cycloheptane (B1346806) ring, exhibits significant conformational flexibility. The seven-membered ring can adopt multiple low-energy conformations, primarily chair and twist-boat forms. Theoretical calculations, such as MINDO/3 quantum-mechanical methods, have been employed to investigate the conformational landscape of the parent cis-bicyclo[5.1.0]octane. These studies indicate that the chair-chair (CC) conformation is the most stable. researchgate.net The interplay between these conformations is critical as it can influence the stereochemical outcome of reactions involving this bicyclic system.
The dynamic nature of the seven-membered ring presents a complex energy landscape. The relative energies of different conformers and the transition states connecting them dictate the dominant reaction pathways and the resulting product stereochemistry. For instance, in related bicyclo[5.1.0]octa-2,4-diene systems, the conformation of the molecule directly influences the stereochemistry of products formed during thermal rearrangements. While specific experimental data on the conformational dynamics of bicyclo[5.1.0]octan-4-amine hydrochloride is limited, the principles derived from studies on analogous structures provide a foundational understanding.
| Conformation | Relative Stability | Computational Method |
| Chair-Chair (CC) | Most Stable | MINDO/3 researchgate.net |
| Boat-Chair (BC) | Less Stable | MINDO/3 researchgate.net |
Theoretical Investigations: Quantum Chemical Methods
Quantum chemical calculations offer profound insights into the molecular and electronic structure of bicyclic compounds. These methods are instrumental in understanding reactivity, reaction mechanisms, and the nature of chemical bonds.
Density Functional Theory (DFT) Studies on Reaction Intermediates and Transition States
Density Functional Theory (DFT) has become a vital tool for investigating the electronic characteristics of the bicyclo[5.1.0]octane framework. DFT calculations can elucidate the role of electronic delocalization in governing the reactivity of such systems. smolecule.com For instance, in gold(I)-catalyzed cascade reactions that form cis- or trans-fused bicyclo[5.1.0]octanes, DFT methods have been benchmarked to understand the nature of cyclopropyl (B3062369) gold(I) carbene-type intermediates. researchgate.net These studies help in confirming the formation of distinct intermediates with either carbenic or carbocationic structures during the cycloisomerization of enynes. researchgate.net
Furthermore, DFT studies have been applied to investigate the oxygenation reactions of bicyclo[n.1.0]alkanes, providing insights into reaction pathways and diastereoselectivity. semanticscholar.org These computational analyses help in understanding how the cyclopropane ring activates adjacent C-H bonds towards reactions like hydroxylation. semanticscholar.org
Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses
Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are powerful computational methods for analyzing chemical bonding. bohrium.comorientjchem.org NBO analysis provides a localized picture of bonding and allows for the quantification of donor-acceptor interactions, which can be correlated with hydrogen bond energies and other non-covalent interactions. mdpi.com
QTAIM, on the other hand, defines atoms and bonds based on the topology of the electron density. orientjchem.org This method is used to characterize interatomic interactions by analyzing bond critical points (BCPs). orientjchem.org In the context of gold(I)-catalyzed cyclizations forming bicyclo[5.1.0]octanes, QTAIM and NBO analyses have been used to re-examine the nature of cyclopropyl gold(I) carbene-type intermediates, confirming the existence of distinct carbenic or carbocationic structures. researchgate.net These analyses provide a quantitative basis for understanding the electronic structure and bonding in complex bicyclic systems. bohrium.com
Advanced NMR Spectroscopic Techniques for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of bicyclo[5.1.0]octane derivatives. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are employed to determine connectivity and stereochemistry. nih.gov
In the ¹H NMR spectra of substituted bicyclo[5.1.0]octanes, the chemical shifts and coupling constants of protons, particularly those geminal to substituents, are highly informative for assigning relative configurations. For example, in 2-methoxybicyclo[5.1.0]octane, the proton geminal to the methoxyl group in the cis isomer appears at a different chemical shift and exhibits a different signal width at half-height compared to the trans isomer. oup.com
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMQC (Heteronuclear Multiple Quantum Coherence), provide more detailed structural information by revealing correlations between different nuclei. numberanalytics.comlibretexts.org COSY experiments establish proton-proton coupling networks, helping to trace the connectivity within the carbon skeleton. libretexts.org HSQC and HMQC correlate proton and carbon signals, aiding in the unambiguous assignment of carbon resonances. numberanalytics.com The configuration of novel chiral amines with a bicyclic framework has been successfully established using 2D NMR spectroscopy. nih.govrsc.org
| NMR Technique | Information Provided | Application Example |
| ¹H NMR | Proton chemical shifts and coupling constants for relative stereochemistry. oup.com | Differentiating cis and trans isomers of 2-methoxybicyclo[5.1.0]octane. oup.com |
| 2D COSY | Proton-proton coupling networks to establish connectivity. libretexts.org | Tracing the carbon skeleton in complex bicyclic amines. nih.gov |
| 2D HSQC/HMQC | Proton-carbon correlations for unambiguous resonance assignment. numberanalytics.com | Establishing the configuration of chiral bicyclic amines. rsc.org |
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
Single-crystal X-ray diffraction is the definitive method for determining the absolute and relative stereochemistry of chiral molecules. For bicyclo[5.1.0]octane derivatives, X-ray crystallography provides precise three-dimensional structural information, including bond lengths, bond angles, and the spatial arrangement of substituents.
The crystal structures of both cis- and trans-fused bicyclo[5.1.0]octane derivatives have been determined, allowing for a detailed comparison of their ring geometries. nih.gov For instance, the structure of potassium trans-bicyclo[5.1.0]octane-4-carboxylate monohydrate, a highly strained system, revealed a significant shortening of the bridgehead C1-C7 bond compared to a less-strained cis-fused derivative. nih.gov This technique has also been crucial in elucidating the structure of complex tetracyclic compounds formed from reactions of bicyclic amines. le.ac.uk The absolute stereochemistry of compounds can be determined by derivatizing them with a reagent containing an asymmetric center of known absolute configuration. google.com
| Compound | Key Structural Feature Determined by X-ray Crystallography |
| Potassium trans-bicyclo[5.1.0]octane-4-carboxylate monohydrate | Shortening of the bridgehead C1-C7 bond in a strained trans-fused system. nih.gov |
| cis-bicyclo[5.1.0]octan-4-yl 4-bromobenzenesulfonate | Provided a less-strained cis-fused reference for geometric comparison. nih.gov |
| Tetracyclic triazoline derivative | Elucidation of a complex structure formed from an intramolecular cycloaddition. le.ac.uk |
Strategic Role in Complex Molecule Synthesis
Bicyclo[5.1.0]octan-4-amine Hydrochloride as a Versatile Building Block in Organic Synthesis
This compound serves as a valuable building block in organic synthesis due to the combined functionalities of its bicyclic core and the primary amine group. The amine provides a reactive handle for a multitude of chemical transformations, including amidation, alkylation, and participation in carbon-nitrogen bond-forming reactions. This allows for its incorporation into larger, more complex molecular frameworks.
The strained bicyclo[5.1.0]octane skeleton itself is a source of chemical potential. For instance, related bicyclic systems can be synthesized through methods like the photoinduced intramolecular cyclization of acylsilanes bearing a boronate moiety, which has been used to construct highly strained trans-fused bicyclo[3.3.0]octane skeletons. acs.org This highlights the advanced synthetic strategies employed to create such strained systems. The reactivity of the cyclopropane (B1198618) ring within the bicyclo[5.1.0]octane structure allows for various transformations, including ring-opening reactions and cycloadditions, which can be exploited to generate novel molecular scaffolds.
Research into related amine derivatives of bicyclo[n.1.0]alkanes has demonstrated synthetic accessibility and unique properties. For example, the addition of difluorocarbene to enamines derived from cyclic ketones provides access to bicyclic difluorocyclopropylamines. acs.org While the basicity of these amines can be influenced by substituents, they remain functional precursors for further synthetic elaboration. acs.org
Design and Synthesis of Scaffolds Featuring the Bicyclo[5.1.0]octane Moiety
The design and synthesis of scaffolds containing the bicyclo[5.1.0]octane moiety are driven by the quest for novel three-dimensional structures in areas like medicinal chemistry. The rigid, defined geometry of the bicyclic system provides a robust framework upon which diverse functionalities can be appended.
Several synthetic methods have been developed to construct the bicyclo[5.1.0]octane core. ontosight.ai These often involve the cyclopropanation of a seven-membered ring precursor. One notable approach is the Simmons-Smith reaction, demonstrated in the synthesis of 6-[(1E,2E)-1-Methyl-3-(2,6,6-trimethyl-cyclohex-1-enyl)-allylidene]-bicyclo[5.1.0]octan-2-ol, where a cycloheptenol derivative was treated with diethylzinc (B1219324) and diiodomethane (B129776) to form the fused cyclopropane ring. columbia.edu
Another advanced strategy involves metal-catalyzed reactions. Gold(I)-catalyzed cascade reactions of 1,6-enynes have been investigated, which can lead to the formation of either cis- or trans-fused bicyclo[5.1.0]octanes, showcasing the ability to control the stereochemical outcome of the scaffold synthesis. researchgate.net Rhodium(I)-catalyzed cycloisomerization of amine-substituted bicyclobutanes can also be directed to form bicyclo[5.1.0]octane fused scaffolds, with selectivity governed by the choice of phosphine (B1218219) ligand. researchgate.net
| Synthetic Method | Precursor Type | Key Reagents/Catalyst | Outcome | Reference |
|---|---|---|---|---|
| Simmons-Smith Cyclopropanation | Cycloheptenol derivative | Diethylzinc, Diiodomethane (CH₂I₂) | Formation of the bicyclo[5.1.0]octane core | columbia.edu |
| Gold-Catalyzed Cascade | 1,6-enynes | Gold(I) catalyst | Formation of cis- or trans-fused bicyclo[5.1.0]octanes | researchgate.net |
| Rhodium-Catalyzed Cycloisomerization | Allyl amine-substituted bicyclobutane | Rh(I) catalyst, dppe (phosphine ligand) | Divergent synthesis of a bicyclo[5.1.0]octane fused scaffold | researchgate.net |
| Carbene Addition | Enamines of cyclic ketones | Difluorocarbene | Access to bicyclic gem-difluorocyclopropylamines | acs.org |
Development of Diverse Molecular Architectures from Bicyclo[5.1.0]octane Precursors
Precursors based on the bicyclo[5.1.0]octane framework are instrumental in developing diverse and complex molecular architectures. The inherent strain within the system can be harnessed to drive skeletal rearrangements and ring-expansion reactions, providing access to different carbocyclic and heterocyclic systems that would be challenging to synthesize through other means.
For example, the bicyclo[5.1.0]octane ring system can undergo thermal or photochemical rearrangements. These pericyclic reactions, including sigmatropic shifts, can lead to the formation of isomeric structures with different ring sizes and connectivity. Furthermore, the cyclopropane ring is susceptible to cleavage under various conditions, offering a pathway to linear or larger cyclic compounds.
The strategic application of these transformations allows for complexity generation. For instance, formal cycloaddition reactions, such as the (4+3) cycloadditions of rhodium(II) carbenes with 1,3-dienes, can rapidly build molecular complexity to yield seven-membered rings, a key component of the bicyclo[5.1.0]octane system. thieme-connect.com By starting with a pre-formed bicyclo[5.1.0]octane derivative, subsequent reactions can modify the larger ring or utilize the cyclopropane's reactivity to construct elaborate polycyclic products. The amine functionality in this compound can direct these transformations or be used as an anchor point to build out additional molecular complexity after the core scaffold has been manipulated.
Research Perspectives and Future Directions
Exploration of Novel Synthetic Pathways and Catalytic Systems for Bicyclo[5.1.0]octan-4-amine Derivatives
The development of efficient and stereoselective synthetic routes to Bicyclo[5.1.0]octan-4-amine and its derivatives is a paramount objective for future research. While specific methods for this compound are not established, progress in the synthesis of related bicyclo[5.1.0]octane and azabicyclic systems provides a fertile ground for exploration.
Future synthetic strategies will likely focus on advanced catalytic systems. Transition metal catalysis, for instance, has shown great promise in constructing complex bicyclic frameworks. smolecule.com Rhodium(I)-catalyzed intramolecular ene reactions of vinylidenecyclopropanes have been successfully employed to form bicyclo[5.1.0]octylene derivatives. nih.gov Similarly, Rhodium(III)-catalyzed processes involving allylic C(sp³)-H activation and subsequent alkyne insertion are effective for building complex azabicyclic structures, a strategy that could be adapted for aminated bicyclo[5.1.0]octanes. smolecule.com Gold(I)-catalyzed cascade reactions of enynes represent another powerful tool, enabling the selective formation of either cis- or trans-fused bicyclo[5.1.0]octanes. nih.govresearchgate.netnih.gov Investigating the application of these gold catalysts to substrates appropriately functionalized to yield the 4-amino derivative is a promising research direction.
Given the importance of chirality in bioactive molecules, the development of asymmetric syntheses is crucial. researchgate.netnih.gov Organocatalysis and chiral transition metal complexes could be employed to control the stereochemistry at the amine-bearing carbon and the ring fusion. smolecule.comepo.org The design of chiral ligands for metals like rhodium and palladium will be instrumental in achieving high enantioselectivity. snnu.edu.cn
Below is a table summarizing potential catalytic systems for future exploration.
| Catalyst System | Reaction Type | Potential Application for Bicyclo[5.1.0]octan-4-amine Derivatives | Key Research Question |
| Gold(I) Complexes | Enyne Cycloisomerization | Stereoselective synthesis of cis- and trans-fused isomers. nih.govresearchgate.net | Can substrates be designed to incorporate the amine functionality or a precursor? |
| Rhodium(I/III) Catalysts | Intramolecular Ene Reactions / C-H Activation | Construction of the core bicyclic structure with amine substitution. smolecule.comnih.gov | What is the scope of amine-containing substrates for these reactions? |
| Palladium Complexes | C-H Functionalization | Direct introduction or modification of functional groups on the bicyclo[5.1.0]octane core. nih.gov | Can selective C-H amination be achieved on a pre-formed bicyclo[5.1.0]octane? |
| Chiral Organocatalysts | Asymmetric Cyclizations | Enantioselective synthesis of specific stereoisomers. smolecule.com | Which class of organocatalyst is most effective for controlling the stereochemistry? |
Deeper Mechanistic Insights into Complex Rearrangement and Functionalization Reactions
The unique structural features of the bicyclo[5.1.0]octane system, particularly the strained cyclopropane (B1198618) ring, predispose it to a variety of rearrangement and functionalization reactions. smolecule.com A deeper mechanistic understanding of these processes is essential for predictably manipulating the Bicyclo[5.1.0]octan-4-amine scaffold.
The high degree of ring strain is a primary driver for its chemical reactivity, and its release can be initiated by thermal, photochemical, or catalytic means. Future research should focus on elucidating the mechanisms of these transformations for the amine-substituted derivatives. Acid-catalyzed rearrangements, for example, are known to proceed through carbocationic intermediates, leading to ring-opening or skeletal reorganization. smolecule.comresearchgate.net The presence and protonation state of the 4-amino group will undoubtedly exert a significant electronic influence on the stability and fate of these intermediates. Isotopic labeling studies could be invaluable in tracing the pathways of these complex rearrangements. smolecule.com
Functionalization reactions at various positions on the bicyclic frame are also of great interest. The system is susceptible to electrophilic additions and nucleophilic attacks, and the strained C-C bonds of the cyclopropane ring can undergo cleavage. smolecule.com The interplay between the nucleophilic amine and the inherent reactivity of the strained ring system needs to be systematically investigated. For instance, intramolecular reactions involving the amine group could provide access to novel, more complex heterocyclic structures. The development of selective functionalization reactions, such as site-selective C-H activation, would be a significant advance, allowing for the late-stage modification of the scaffold. nih.gov
The following table highlights key reaction types and the mechanistic questions that warrant further investigation.
| Reaction Type | Driving Force | Key Mechanistic Questions for Bicyclo[5.1.0]octan-4-amine |
| Acid-Catalyzed Rearrangement | Strain Release, Carbocation Stability | How does the 4-amino group (and its protonation state) influence carbocation formation and rearrangement pathways? smolecule.comresearchgate.net |
| Radical-Mediated Reactions | Strain Release | What are the rearrangement pathways of radicals derived from this scaffold, and can they be harnessed synthetically? rsc.org |
| Ring-Opening Reactions | Strain Release | Under what conditions can the cyclopropane or cycloheptane (B1346806) ring be selectively opened? What role does the amine play? smolecule.com |
| C-H Functionalization | Catalysis | Can regioselective functionalization of the bicyclic core be achieved in the presence of the amine group? nih.gov |
Development of Bicyclo[5.1.0]octane-Based Probes for Chemical Biology Studies
The rigid, three-dimensional structure of the bicyclo[5.1.0]octane skeleton makes it a "privileged scaffold" with significant potential in medicinal chemistry and chemical biology. smolecule.comunife.it Such scaffolds can present functional groups in a well-defined spatial arrangement, which is advantageous for designing molecules that interact with biological targets like proteins and enzymes. smolecule.comrsc.org Bicyclo[5.1.0]octan-4-amine hydrochloride can serve as a valuable starting point for the development of novel chemical probes.
Chemical probes are essential tools for studying biological processes, and the bicyclic core could be elaborated with various functionalities to create probes for specific applications. nih.gov For example, by attaching reporter groups such as fluorophores or biotin, derivatives of Bicyclo[5.1.0]octan-4-amine could be used to identify and visualize target proteins within complex biological systems. The synthesis of libraries of diverse analogs through modification of the amine group and other positions on the ring system will be a key strategy for screening and identifying compounds with desired biological activities. acs.org
The development of highly constrained bicyclic peptides has shown promise in creating protease-stable molecules with high affinity for their targets. nih.govacs.orgbicycletherapeutics.com The bicyclo[5.1.0]octane-4-carboxylic acid analogue could be incorporated into peptides to create novel, rigid conformations.
The table below outlines potential avenues for developing chemical biology tools based on this scaffold.
| Probe Application | Required Structural Features | Design Strategy |
| Target Identification & Visualization | Reporter Tag (e.g., Fluorophore, Biotin), Photoaffinity Label | Conjugation of the tag to the amine or another functionalized position. |
| Enzyme Inhibition | Pharmacophore mimicking a substrate or transition state | Structure-based design, screening of a derivative library. smolecule.com |
| Protein-Protein Interaction Modulation | Defined spatial presentation of functional groups | Use of the rigid scaffold to mimic secondary structures like β-turns. rsc.org |
| Protease-Stable Peptidomimetics | Incorporation into a peptide backbone | Synthesis of the corresponding amino acid and solid-phase peptide synthesis. nih.govacs.org |
Computational Predictions for Unexplored Reactivity and Derivatives within the Bicyclo[5.1.0]octane Family
Computational chemistry offers a powerful lens through which to explore the potential of the Bicyclo[5.1.0]octane family, including the 4-amine derivative, before embarking on extensive experimental work. Theoretical methods can provide deep insights into molecular structure, stability, and reactivity, guiding synthetic efforts and the design of new derivatives. acs.org
Density Functional Theory (DFT) calculations can be employed to investigate the conformational landscape of Bicyclo[5.1.0]octan-4-amine and its derivatives, identifying low-energy conformations which are crucial for understanding receptor binding. neuroquantology.com Furthermore, DFT can be used to calculate the strain energy of the bicyclic system, quantifying the thermodynamic driving force for many of its reactions. atlantis-press.com
A particularly valuable application of computational chemistry is the elucidation of reaction mechanisms. For instance, computational studies have been instrumental in understanding the nature of intermediates in gold(I)-catalyzed cyclizations that form bicyclo[5.1.0]octanes, distinguishing between carbenic and carbocationic structures. nih.govresearchgate.netnih.govresearchgate.net Similar studies on the rearrangement and functionalization reactions of the 4-amine derivative could predict reaction pathways, transition state energies, and product distributions. orientjchem.org This predictive power can help rationalize experimental observations and suggest conditions to favor desired outcomes. acs.org Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can provide further detail on the electronic structure of intermediates and transition states. nih.govresearchgate.netresearchgate.net
The following table summarizes how computational methods can be applied to accelerate research in this area.
| Computational Method | Research Application | Predicted Properties |
| Density Functional Theory (DFT) | Reaction Mechanism Elucidation | Transition state structures and energies, reaction energy profiles, intermediate stability. nih.govresearchgate.netorientjchem.org |
| DFT / Ab initio methods | Conformational Analysis & Stability | Relative energies of stereoisomers and conformers, geometrical parameters. neuroquantology.comatlantis-press.com |
| DFT / NBO / QTAIM | Electronic Structure Analysis | Atomic charges, orbital interactions, nature of chemical bonds in intermediates. nih.govresearchgate.netresearchgate.net |
| Molecular Dynamics (MD) Simulations | Interaction with Biomolecules | Binding modes and affinities of derivatives with target proteins. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
